Methoxytriethyleneoxypropyltrimethoxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methoxytriethyleneoxypropyltrimethoxysilane is an organosilane, which consists of carbon, hydrogen, and silicon atoms . It is relatively inexpensive, readily available, and has a wide range of applications . It has low toxicity, making it safe to use in the laboratory .

Synthesis Analysis

This compound can be synthesized by different methods. The most common method is to react trimethoxysilane with ethylene oxide and propylene oxide in the presence of a catalyst . The reaction produces a mixture of the target compound and other organosilicon compounds .Molecular Structure Analysis

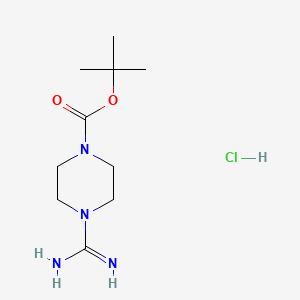

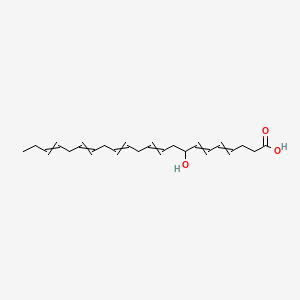

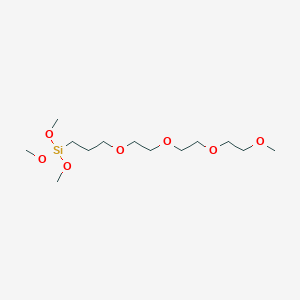

The molecular formula of this compound is C13H30O7Si . It contains a total of 50 bonds, including 20 non-H bonds, 16 rotatable bonds, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a mild odor . It has a molecular weight of 326.46 g/mol . Its boiling point is 140°C at 0.2mmHg, and it has a density of 1.163 g/mL . It is slightly soluble in water at 25°C .Scientific Research Applications

Methoxytriethyleneoxypropyltrimethoxysilane is used in creating hard coating materials for polyethyleneterephthalate substrates. This process involves hydrolysis, condensation, and polymerization under specific conditions, yielding coatings with good abrasion resistance and flexibility (Nass, Arpaç, Glaubitt, & Schmidt, 1990).

The compound has been studied in the context of hydrolysis and condensation reactions, leading to the formation of low molecular-weight oligomers. This research provides insights into the chemical behavior of similar compounds under specific conditions, such as the presence of a dibutyltin dilaurate catalyst (Crandall & Morel-Fourrier, 1995).

It has applications in the study of base-excision repair pathways in biochemistry. This compound derivatives have been used to investigate enzymatic reactions involving DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).

The compound is also relevant in the field of neuroscience. Studies have focused on evaluating the effectiveness of certain derivatives in preventing conditions like subarachnoid hemorrhage-induced cerebral vasospasm, indicating its potential application in medical treatments (Zuccarello et al., 1996).

This compound derivatives have been used to modify surfaces for studying protein adsorption. This is crucial in developing biomedical devices and understanding biointerfaces (Sapsford & Ligler, 2004).

It plays a role in dermatology, particularly in the treatment of psoriasis using photochemotherapy. This involves the administration of a photoactive drug followed by exposure to ultraviolet light (Parrish, Fitzpatrick, Tanenbaum, & Pathak, 1974).

In bacteriology, derivatives of this compound have been studied for their effects on bacterial cell attachment and biofilm formation, which has implications for medical and water industry applications (Kręgiel & Niedzielska, 2014).

The compound has been investigated for its toxicity effects, particularly in the context of causing disorders like diabetes through hormonal system disruption (Darmanto et al., 2018).

Safety and Hazards

Methoxytriethyleneoxypropyltrimethoxysilane is classified as a combustible liquid and can cause serious eye irritation . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Future Directions

properties

IUPAC Name |

trimethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O7Si/c1-14-7-8-19-11-12-20-10-9-18-6-5-13-21(15-2,16-3)17-4/h5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIUTXYABPSKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC[Si](OC)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132388-45-5 |

Source

|

| Record name | Methoxytriethyleneoxypropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.